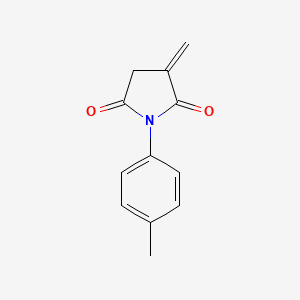
2-Anthraquinonesulfonanilide
概要
説明
2-Anthraquinonesulfonanilide is a chemical compound with the molecular formula C20H13NO4S and a molecular weight of 363.4 g/mol. It is known for its unique chemical structure and potential biological activities. This compound has gained significant attention in various fields of research due to its diverse applications and properties.
作用機序
Target of Action
Anthraquinones, a group to which 2-anthraquinonesulfonanilide belongs, are known to have a wide range of biological targets due to their diverse bioactivities .
Mode of Action
Anthraquinones are known to interact with their targets in various ways, such as intercalation into nucleic acids and inhibition of topoisomerases . These interactions can lead to changes in cellular processes, including DNA replication and transcription .
Biochemical Pathways
Anthraquinones are synthesized in plants through two major biosynthetic pathways: the shikimate or chorismate pathway and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed, whereas, in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones .
Pharmacokinetics
Anthraquinones are known to be absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . They undergo various metabolic pathways, including hydrolysis, glycuronidation, and sulfation, and can be transformed into each other . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
Anthraquinones are known to exert various biological effects, including anti-inflammatory, immunoregulatory, antihyperlipidemic, and anticancer effects . They can also induce the production of free radicals inside the cell, leading to lipid peroxidation within cell membranes, DNA damage, and ultimately cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the fluorine atom in fluoroquinolones, a group related to anthraquinones, makes them highly electronegative, strong, recalcitrant, and less compatible with microbial degradation . This could potentially affect the environmental persistence and ecological aspects of this compound.
生化学分析
Cellular Effects
The cellular effects of 2-Anthraquinonesulfonanilide are not well-documented. Anthraquinones have been shown to have various effects on cells. For instance, anthraquinone-2-sulfonic acid (AQ2S) has been found to be neuroprotective, reducing injury in neuronal death models
Molecular Mechanism
Aq2s, a related compound, has been shown to exert its effects through caspase inhibition and AKT activation
Metabolic Pathways
Anthraquinones are generally synthesized in plants through either the shikimate or polyketide pathway .
Transport and Distribution
A related compound, sodium anthraquinone-2-sulfonate (AQS), has been shown to be anchored on reduced graphene oxide, suggesting potential for transport and distribution .
Subcellular Localization
The localization of RNAs and proteins within cells is a critical aspect of cellular function and can be influenced by various factors, including targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anthraquinonesulfonanilide typically involves the reaction of anthraquinone with sulfonyl chloride and aniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonanilide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Anthraquinonesulfonanilide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups on the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
2-Anthraquinonesulfonanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
2-Anthraquinonesulfonanilide can be compared with other anthraquinone derivatives, such as:
Anthraquinone-2-sulfonic acid (AQ2S): Exhibits similar neuroprotective properties and is used in similar applications.
Emodin: A natural anthraquinone with anticancer and neuroprotective activities.
Rhein: Another anthraquinone derivative with anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.
特性
IUPAC Name |
9,10-dioxo-N-phenylanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4S/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)26(24,25)21-13-6-2-1-3-7-13/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVHQAJENXNUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322417 | |
| Record name | 2-Anthraquinonesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7475-47-0 | |
| Record name | 2-Anthraquinonesulfonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthraquinonesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B3056771.png)
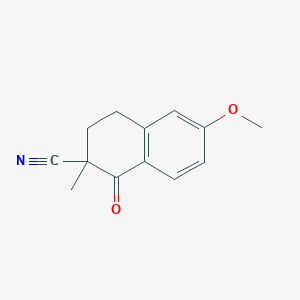
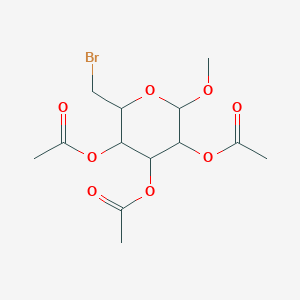
![1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B3056777.png)
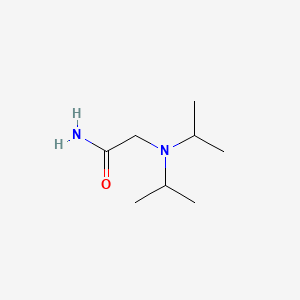
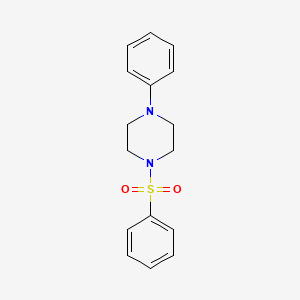
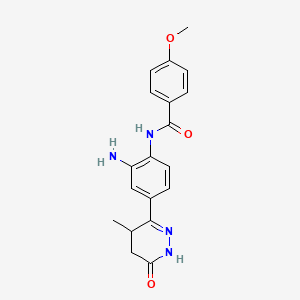
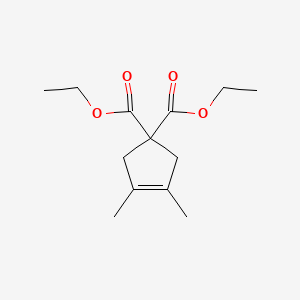

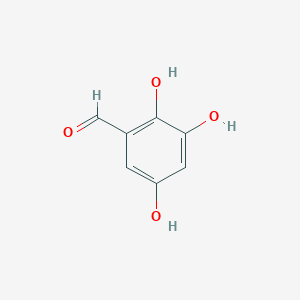
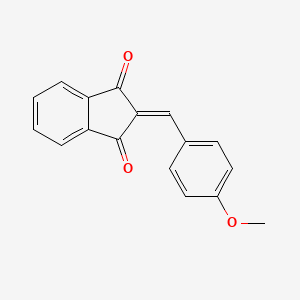
![Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate](/img/structure/B3056790.png)
